N-Acetyl-D-mannosamine-18O
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
223.21 g/mol |
IUPAC Name |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i12+2 |
InChI Key |
MBLBDJOUHNCFQT-JTQQRYAJSA-N |
Isomeric SMILES |
CC(=[18O])N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Synthesis and Isotopic Integrity of N Acetyl D Mannosamine 18o for Research Applications
Chemical and Enzymatic Strategies for 18O Isotope Incorporation into N-Acetyl-D-mannosamine
The introduction of an 18O isotope into N-Acetyl-D-mannosamine (ManNAc) is pivotal for its use as a metabolic tracer. Chemoenzymatic approaches offer a highly specific and efficient means of achieving this isotopic labeling.
Chemoenzymatic Synthesis Approaches
A prominent and effective strategy for the synthesis of ManNAc-18O involves the enzymatic epimerization of N-acetyl-D-glucosamine (GlcNAc) in the presence of 18O-labeled water (H₂¹⁸O). This reaction is catalyzed by the enzyme N-acetyl-D-glucosamine 2-epimerase (GlcNAc 2-epimerase), which facilitates the interconversion of GlcNAc and ManNAc. wikipedia.orgmdpi.com
The mechanism of this epimerization is believed to proceed through a deprotonation/reprotonation step at the C-2 position of the sugar. mdpi.com Experimental evidence from studies conducted in deuterated water (D₂O) has demonstrated a hydrogen/deuterium (B1214612) exchange at this specific position on ManNAc. mdpi.com This finding strongly supports the hypothesis that performing the enzymatic epimerization in H₂¹⁸O would result in the incorporation of an 18O atom at the C-2 hydroxyl group of N-Acetyl-D-mannosamine.
Starting Material: Commercially available N-acetyl-D-glucosamine serves as the readily accessible precursor.
Isotopic Source: High-purity 18O-labeled water (H₂¹⁸O) is used as the solvent and the source of the heavy isotope.
Enzymatic Conversion: N-acetyl-D-glucosamine 2-epimerase is employed to catalyze the epimerization of GlcNAc to ManNAc within the H₂¹⁸O environment.
Purification: Following the enzymatic reaction, the resulting N-Acetyl-D-mannosamine-18O must be purified from the reaction mixture, which will contain unreacted GlcNAc, the enzyme, and buffer components.
Considerations for Oxygen Atom Specific Labeling
The specificity of the enzymatic reaction is crucial for ensuring that the 18O isotope is incorporated at the desired position. The mechanism of GlcNAc 2-epimerase is understood to selectively target the C-2 position for epimerization, making it highly probable that the 18O label will be specifically located at the C-2 hydroxyl group. mdpi.com
This positional specificity is a significant advantage over purely chemical synthesis methods, which may lack the same degree of regioselectivity and could lead to a mixture of isotopomers with the 18O label at various positions. The precise knowledge of the label's location is critical for accurately interpreting the results of metabolic tracer experiments.
Isotopic Enrichment and Purity Assessment Methodologies
Analytical Techniques for Quantifying 18O Content
Mass Spectrometry (MS): Mass spectrometry is the primary analytical technique for quantifying the incorporation of the 18O isotope. High-resolution mass spectrometry can readily distinguish between the unlabeled N-Acetyl-D-mannosamine (C₈H₁₅NO₆, molecular weight ~221.09 g/mol ) and the 18O-labeled counterpart (C₈H₁₅N¹⁶O₅¹⁸O, molecular weight ~223.09 g/mol ). nih.govnih.gov The mass spectrum will show a characteristic shift of +2 Da for the singly labeled species. The relative intensities of the peaks corresponding to the unlabeled and labeled molecules allow for the precise calculation of isotopic enrichment. Gas chromatography-mass spectrometry (GC-MS) can also be employed for this purpose after appropriate derivatization of the sugar. masonaco.org
| Analytical Technique | Information Obtained | Key Considerations |
|---|---|---|
| Mass Spectrometry (MS) | Isotopic enrichment (percentage of 18O incorporation), molecular weight confirmation. | High resolution is required for accurate mass determination. Derivatization may be necessary for GC-MS analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, verification of the 18O label position, assessment of overall chemical purity. | May require higher concentrations and longer acquisition times to observe subtle isotopic effects. Comparison with unlabeled standard is essential. |
Impact of Isotopic Purity on Tracer Experiment Fidelity
The fidelity of metabolic tracer experiments is directly dependent on the isotopic purity of the tracer molecule. The presence of unlabeled N-Acetyl-D-mannosamine in the tracer stock can lead to an underestimation of its incorporation into downstream metabolites, such as sialic acids. This is because the analytical methods, like mass spectrometry, will detect both the labeled and unlabeled forms that are endogenously present and those introduced as impurities.
For quantitative metabolic flux analysis, it is crucial to know the precise isotopic enrichment of the this compound being used. nih.govnih.gov This information allows for the correction of the mass isotopomer distribution data, ensuring that the calculated metabolic fluxes accurately reflect the cellular processes being studied. High isotopic purity minimizes the background signal from the tracer itself, thereby increasing the sensitivity and accuracy of detecting de novo synthesized molecules.
Scale-up Considerations for this compound Production in Research Settings
The production of this compound in quantities sufficient for research applications requires careful consideration of several factors to ensure efficiency and cost-effectiveness.
Enzyme Production and Stability: The availability of a stable and active N-acetyl-D-glucosamine 2-epimerase is a key factor. Recombinant overexpression of the enzyme in microbial hosts like E. coli is a common strategy. nih.gov However, this can sometimes lead to the formation of inactive inclusion bodies. nih.gov Optimization of expression conditions and the development of efficient protein refolding or solubilization protocols are crucial for obtaining sufficient quantities of the active enzyme. Immobilization of the enzyme on a solid support can also be considered to improve its stability and facilitate its reuse, which is particularly important for larger-scale synthesis. nih.gov
Cost and Recovery of 18O-Water: 18O-labeled water is a significant cost factor in the synthesis. Therefore, reaction conditions should be optimized to maximize the conversion of GlcNAc to ManNAc-18O, thereby minimizing the amount of H₂¹⁸O required. Furthermore, developing a robust protocol for the recovery and repurification of the H₂¹⁸O after the reaction is essential for making the process more economical, especially for repeated syntheses.
Purification of the Final Product: The separation of this compound from unreacted N-acetyl-D-glucosamine, the enzyme, and buffer salts is a critical step. Chromatographic techniques, such as ion-exchange or size-exclusion chromatography, are typically employed for this purpose. umich.edu The purification process must be efficient to maximize the yield of the final product and must be able to handle the desired scale of production. The final product should be thoroughly characterized to confirm its identity, chemical purity, and isotopic enrichment.
| Factor | Key Considerations | Strategies |
|---|---|---|
| Enzyme Availability | Sufficient quantity of active and stable N-acetyl-D-glucosamine 2-epimerase. | Recombinant overexpression, optimization of expression, protein refolding/solubilization, enzyme immobilization. |
| Cost of H₂¹⁸O | High cost of the isotopic label. | Optimization of reaction conditions to maximize conversion, recovery and repurification of H₂¹⁸O. |
| Product Purification | Efficient separation of the product from starting materials and reaction components. | Development of robust chromatographic purification protocols suitable for the desired scale. |
Methodological Frameworks for Utilizing N Acetyl D Mannosamine 18o As a Research Probe
Design of Stable Isotope Tracing Experiments with N-Acetyl-D-mannosamine-¹⁸O
Stable isotope tracing experiments track the movement of labeled atoms from a precursor molecule through a metabolic network into downstream products. bitesizebio.com The successful design of such experiments using N-Acetyl-D-mannosamine-¹⁸O hinges on the biological question, the choice of model system, and the analytical capacity to detect the ¹⁸O label, primarily through mass spectrometry. The location of the ¹⁸O label on the ManNAc molecule (e.g., in the N-acetyl group vs. the sugar backbone) is critical, as it determines which enzymatic steps can be monitored. For the purposes of this framework, we will assume the label is in a position that is retained throughout the sialic acid biosynthesis pathway.
In Vitro Cellular and Tissue Culture Models
In vitro models, such as cultured cell lines, are the most common systems for stable isotope tracing due to their controlled environment. nih.gov
Experimental Protocol Outline:
Cell Culture: Select appropriate cell lines. Examples include Chinese Hamster Ovary (CHO) cells, which are a workhorse for recombinant protein production and glycosylation studies, or various cancer cell lines (e.g., MCF-7, MDA-MB-231) known to exhibit altered sialylation. frontiersin.org
Tracer Introduction: Cells are grown in a standard medium to a desired confluency. The medium is then replaced with a specialized medium containing a defined concentration of N-Acetyl-D-mannosamine-¹⁸O. The unlabeled ManNAc in the medium should be replaced entirely by the labeled version.
Time-Course Sampling: For kinetic studies, cell samples and culture medium are harvested at multiple time points following the introduction of the tracer. For steady-state analysis, cells are cultured with the tracer for a duration sufficient to achieve isotopic equilibrium (typically several cell doubling times). acs.org
Metabolite Extraction: Metabolites are rapidly extracted from the harvested cells, typically using a cold solvent mixture (e.g., methanol/acetonitrile (B52724)/water) to quench all enzymatic activity instantly.
Sample Analysis: The extracted metabolites are analyzed using high-resolution mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), to separate and identify the compounds of interest. frontiersin.org The incorporation of ¹⁸O is detected by a characteristic mass shift in the target metabolites.
Table 1: Key Metabolites in the Sialic Acid Pathway and Expected Mass Shifts with ¹⁸O Labeling
This table illustrates the expected mass increase for key metabolites when a single ¹⁸O atom from the precursor N-Acetyl-D-mannosamine-¹⁸O is incorporated. The actual mass shift depends on the number of ¹⁸O atoms incorporated.
| Metabolite | Unlabeled Monoisotopic Mass (Da) | Expected ¹⁸O-Labeled Mass (Da) | Mass Shift (Da) |
| N-Acetyl-D-mannosamine (ManNAc) | 221.090 | 223.094 | +2.004 |
| ManNAc-6-phosphate (ManNAc-6P) | 301.056 | 303.060 | +2.004 |
| N-Acetylneuraminic acid (Neu5Ac) | 309.106 | 311.110 | +2.004 |
| CMP-N-Acetylneuraminic acid | 614.122 | 616.126 | +2.004 |
Note: The table assumes a single ¹⁸O atom is incorporated. The precise mass shift is a key parameter for detection by mass spectrometry.
Ex Vivo and Select In Vivo Experimental Paradigms for Isotope Tracking
Moving from cell culture to more complex systems provides greater physiological relevance but introduces challenges in tracer delivery and sample analysis. nih.gov
Ex Vivo Models: In this paradigm, tissues are removed from an organism and maintained in a viable state in culture for a short period. For example, tissue slices from a mouse liver or tumor could be incubated in a medium containing N-Acetyl-D-mannosamine-¹⁸O. This approach allows for the study of tissue-specific metabolism in a controlled setting, bridging the gap between in vitro and in vivo studies.
In Vivo Models: In vivo tracing involves administering the labeled compound directly to a living organism, most commonly a mouse model. nih.gov N-Acetyl-D-mannosamine-¹⁸O could be delivered via intravenous injection, intraperitoneal injection, or oral gavage. The choice of administration route affects the pharmacokinetics of the tracer. Following a predetermined time course, tissues and biofluids (blood, urine) are collected. This approach provides the most physiologically relevant data, accounting for interplay between different organs, but requires careful experimental design to track the distribution and metabolism of the tracer throughout the body. nih.gov Analysis follows a similar path of metabolite extraction and mass spectrometry.
Metabolic Flux Analysis Employing N-Acetyl-D-mannosamine-¹⁸O
Metabolic Flux Analysis (MFA) is a powerful technique that uses stable isotope tracing data to quantify the rates (fluxes) of intracellular biochemical reactions. mdpi.comresearchgate.net By measuring the distribution of the ¹⁸O label in downstream metabolites, MFA can provide a quantitative map of pathway activity.
Steady-State Isotopic Labeling Approaches
Steady-state MFA assumes that the metabolic system is in a pseudo-steady state, where metabolite concentrations and fluxes are constant over time. mdpi.com The system is also brought to an isotopic steady state by continuous feeding of the labeled substrate. At this point, the isotopic labeling pattern of any given metabolite is a flux-weighted average of the labeling patterns of its precursor metabolites. researchgate.net
By providing N-Acetyl-D-mannosamine-¹⁸O as a precursor for the salvage pathway of sialic acid synthesis, its contribution relative to the de novo pathway (starting from UDP-GlcNAc) can be quantified. If the de novo pathway produces unlabeled ManNAc and the salvage pathway is fed with fully labeled N-Acetyl-D-mannosamine-¹⁸O, the ¹⁸O enrichment in the total cellular pool of ManNAc and its downstream products (like Neu5Ac) directly reflects the relative flux from the salvage pathway.
Table 2: Hypothetical Steady-State Labeling Data for Flux Partitioning
This table shows conceptual data from an experiment designed to determine the relative contributions of the de novo and salvage pathways to the sialic acid pool.
| Metabolite | Isotopic Enrichment (%) in Control (Unlabeled) | Isotopic Enrichment (%) with ¹⁸O-ManNAc Feed | Inferred Pathway Contribution |
| ManNAc-6-phosphate | 0.2 (Natural Abundance) | 45.2 | ~45% from Salvage Pathway |
| CMP-Neu5Ac | 0.2 (Natural Abundance) | 44.9 | ~55% from De Novo Pathway |
Note: This is a simplified representation. Actual MFA requires complex computational modeling to resolve fluxes throughout the network.
Dynamic Tracing for Kinetic Pathway Analysis
Dynamic or non-stationary MFA involves collecting samples at multiple time points before the system reaches isotopic steady state. nih.gov This approach provides richer data, allowing for the determination of not just relative flux distribution but also absolute flux values and the sizes of intracellular metabolite pools.
After introducing a pulse of N-Acetyl-D-mannosamine-¹⁸O, the rate at which the ¹⁸O label appears in successive downstream metabolites (ManNAc-6-phosphate, Neu5Ac-9-phosphate, etc.) is measured. This rate of label incorporation is directly related to the kinetic activity of the enzymes in the pathway, such as ManNAc kinase and Neu5Ac synthase. wikipedia.org
Table 3: Conceptual Data from a Dynamic Tracing Experiment
This table illustrates how the incorporation of an ¹⁸O label would progress over time through the sialic acid pathway.
| Time After Tracer Addition | % ¹⁸O Enrichment in ManNAc Pool | % ¹⁸O Enrichment in ManNAc-6P Pool | % ¹⁸O Enrichment in Neu5Ac Pool |
| 0 min | 0.2 | 0.2 | 0.2 |
| 5 min | 85.0 | 15.3 | 1.5 |
| 15 min | 88.2 | 40.1 | 10.8 |
| 30 min | 90.5 | 65.7 | 28.4 |
| 60 min | 91.0 | 82.3 | 55.9 |
Note: The lag in enrichment of downstream metabolites provides information on the rates of the intervening enzymatic reactions.
Application in Glycosylation Pathway Probing and Glycan Engineering Studies
The ultimate destination for the sialic acid produced from N-Acetyl-D-mannosamine-¹⁸O is the glycan chains of glycoproteins and glycolipids. Therefore, tracing the ¹⁸O label into these complex macromolecules provides a direct readout of the activity of the entire sialylation pathway, including the final transfer steps mediated by sialyltransferases in the Golgi apparatus.
Glycosylation Pathway Probing: By using N-Acetyl-D-mannosamine-¹⁸O, researchers can answer specific questions about sialylation dynamics. For instance, under different cellular conditions (e.g., normal vs. disease state, or with/without a drug), one can quantify changes in the rate of sialic acid incorporation onto specific glycoproteins. This is achieved by isolating the glycoprotein (B1211001) of interest, releasing its glycans (or analyzing intact glycopeptides), and measuring the ¹⁸O enrichment via mass spectrometry. nih.govspectroscopyonline.com This method can reveal how cellular signaling or stress pathways impact the final steps of protein glycosylation.
Glycan Engineering: Metabolic glycoengineering is a technique used to modify the sugar structures on living cells by providing them with unnatural monosaccharide precursors. nih.gov For example, ManNAc analogs bearing chemical reporter groups (like azides or alkynes) can be fed to cells to introduce these functionalities onto cell surface glycans. Understanding the baseline metabolic flux through the natural sialic acid pathway is crucial for optimizing these engineering efforts. N-Acetyl-D-mannosamine-¹⁸O can be used as a probe to measure the capacity and kinetics of the natural pathway, helping to predict how efficiently an unnatural analog might compete with the endogenous substrate and be incorporated into glycans.
Monitoring N-Acetyl-D-mannosamine-18O Incorporation into Glycoconjugates
The fundamental principle behind using ManNAc-18O as a probe is its role as a direct precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in vertebrates. wikipedia.org The metabolic pathway begins when exogenous ManNAc-18O is transported into the cell.
Cytoplasmic Conversion: In the cytoplasm, ManNAc-18O is first phosphorylated by N-acetylmannosamine kinase (MNK), a key activity of the bifunctional enzyme GNE/MNK, to form N-acetyl-D-mannosamine-6-phosphate-18O. patsnap.com
Sialic Acid Synthesis: This phosphorylated intermediate is then condensed with phosphoenolpyruvate (B93156) (PEP) by the enzyme N-acetylneuraminic acid synthase (NANS). This reaction forms N-acetylneuraminic acid-9-phosphate, which now carries the 18O label. A subsequent dephosphorylation by N-acetylneuraminate-9-phosphate phosphatase (NANP) yields free sialic acid-18O in the cytoplasm. wikipedia.org
Activation and Transport: The labeled sialic acid is transported into the nucleus, where it is activated by CMP-sialic acid synthetase (CMAS) to form CMP-N-acetylneuraminic acid-18O. wikipedia.org
Glycosylation in the Golgi: This activated, labeled sugar donor is then transported into the Golgi apparatus. Here, various sialyltransferases catalyze the transfer of the sialic acid-18O moiety to the terminal positions of N-glycan and O-glycan chains on newly synthesized proteins and lipids. wikipedia.org
The success of this metabolic labeling can be precisely monitored using mass spectrometry (MS). The incorporation of a single 18O atom from ManNAc-18O into a sialic acid residue results in a predictable mass increase of approximately 2 Daltons (+2 Da) for each labeled sialic acid compared to its natural 16O counterpart. This mass shift is readily detectable in the mass spectra of released glycans, glycopeptides, or glycolipids, allowing for quantitative analysis of sialylation dynamics.
Table 1: Illustrative Mass Spectrometry Data for Monitoring ManNAc-18O Incorporation into a Representative Sialylated N-Glycan
This table demonstrates the expected mass shift for a common biantennary N-glycan upon successful metabolic labeling with this compound. Analysis by techniques such as MALDI-TOF MS would show a population of ions at the higher mass-to-charge ratio, confirming incorporation.
| Glycan Structure | Labeling Status | Number of Sialic Acids | Isotope | Theoretical Monoisotopic Mass (m/z) [M+Na]⁺ | Expected Mass Shift (Da) |
| Neu5Acα2-6Galβ1-4GlcNAcβ1-2Manα1-6(Neu5Acα2-6Galβ1-4GlcNAcβ1-2Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc | Unlabeled | 2 | 16O | 2694.9 | 0 |
| Neu5Ac(18O)α2-6Galβ1-4GlcNAcβ1-2Manα1-6(Neu5Acα2-6Galβ1-4GlcNAcβ1-2Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc | Partially Labeled | 2 (1 labeled) | 16O/18O | 2696.9 | +2 |
| Neu5Ac(18O)α2-6Galβ1-4GlcNAcβ1-2Manα1-6(Neu5Ac(18O)α2-6Galβ1-4GlcNAcβ1-2Manα1-3)Manβ1-4GlcNAcβ1-4GlcNAc | Fully Labeled | 2 (2 labeled) | 18O | 2698.9 | +4 |
Investigating Subcellular Localization of Labeled Metabolites
Determining where and to what extent sialylation occurs within a cell is crucial for understanding the function of glycoproteins and glycolipids. This compound provides a robust tool for mapping the subcellular distribution of newly sialylated glycoconjugates. The primary methodological approach combines metabolic labeling with subcellular fractionation and mass spectrometry.
The general workflow is as follows:
Metabolic Labeling: A cell culture is incubated with this compound for a defined period to allow for its uptake and incorporation into glycoconjugates. A parallel control culture is grown without the isotopic label.
Subcellular Fractionation: The cells are harvested and gently lysed. Differential centrifugation or density gradient centrifugation is then employed to separate the cellular homogenate into distinct fractions, such as the nucleus (Nuc), mitochondria (Mito), cytoplasm (Cyto), and a microsome fraction (Mic) that is rich in components of the endoplasmic reticulum and Golgi apparatus. ijbs.com The purity of these fractions is typically validated using Western blotting for organelle-specific marker proteins. ijbs.com
Glycan Analysis: Glycoconjugates (primarily glycoproteins) are isolated from each subcellular fraction. N-glycans are enzymatically released using an enzyme like Peptide-N-Glycosidase F (PNGase F).
Mass Spectrometry: The released N-glycans from each fraction are analyzed by mass spectrometry. By comparing the mass spectra of the 18O-labeled fractions to their corresponding unlabeled controls, researchers can identify the glycans that carry the +2 Da mass shift. The relative intensity of the labeled peaks provides a quantitative measure of new sialylation within that specific subcellular compartment.
This methodology allows for the investigation of the flux of sialylated molecules through the secretory pathway. For instance, a high abundance of 18O-labeled glycans would be expected in the microsome/Golgi fraction, where sialylation primarily occurs. The presence of labeled glycans in the cytoplasm or on the cell surface (if a plasma membrane fraction is isolated) provides insights into the trafficking and final destination of these molecules.
A complementary and increasingly powerful technique is imaging mass spectrometry (IMS). nih.govnih.govfrontiersin.org MALDI-MSI, for example, can be used on tissue sections or even cultured cells to visualize the spatial distribution of specific glycans without the need for fractionation. nih.govbiorxiv.org By analyzing the distribution of ions corresponding to the 18O-labeled sialylated glycans, researchers can generate a molecular map showing the localization of newly synthesized glycoconjugates at a near-cellular resolution. acs.org
Table 2: Hypothetical Research Findings on Subcellular Distribution of 18O-Labeled Glycans
This table presents a hypothetical outcome from a subcellular fractionation experiment, illustrating how the relative abundance of a specific 18O-labeled sialylated glycan (e.g., a disialylated biantennary glycan) might be distributed across different cellular compartments after metabolic labeling.
| Subcellular Fraction | Marker Protein for Validation | Relative Abundance of Labeled Glycan (Peak Intensity Ratio of 18O/16O) | Interpretation |
| Nucleus (Nuc) | Histone H3 | 0.05 | Minimal de novo sialylation of nuclear glycoproteins. |
| Mitochondria (Mito) | VDAC1 | < 0.01 | Mitochondria are not a primary site of the sialylation pathway. |
| Cytoplasm (Cyto) | GAPDH | 0.15 | Represents free CMP-sialic acid-18O and glycoproteins in transit. |
| Microsomes (Golgi-rich) (Mic) | GM130 | 0.85 | Primary site of sialyltransferase activity and incorporation of the 18O label. ijbs.com |
| Plasma Membrane | Na+/K+-ATPase | 0.60 | Final destination for many cell-surface sialylated glycoproteins. |
Elucidation of Biochemical Pathways and Enzymatic Mechanisms Through N Acetyl D Mannosamine 18o Tracing
Detailed Investigation of Sialic Acid Biosynthesis Pathways
Sialic acids are a family of nine-carbon carboxylated monosaccharides that play crucial roles in a myriad of biological processes. sigmaaldrich.com The de novo synthesis of the most common sialic acid in humans, N-acetylneuraminic acid (Neu5Ac), begins with N-acetyl-D-mannosamine (ManNAc). wikipedia.orgnih.gov Introducing N-Acetyl-D-mannosamine-¹⁸O into this pathway allows for precise tracking of the oxygen atom's fate as it becomes part of Neu5Ac and is subsequently incorporated into glycoproteins and glycolipids.
Tracing Carbon and Oxygen Flux from N-Acetyl-D-mannosamine-18O to N-Acetylneuraminic Acid (Neu5Ac)
The biosynthesis of Neu5Ac from ManNAc involves a series of enzymatic reactions that occur in the cytosol. nih.gov When cells are supplied with N-Acetyl-D-mannosamine-¹⁸O, the labeled oxygen atom can be followed through the pathway to its final destination in Neu5Ac. This tracing provides direct evidence of the precursor-product relationship and allows for the quantification of metabolic flux.
The initial step in this conversion is the phosphorylation of ManNAc at the C6 position by the kinase domain of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). nih.govmdpi.com This reaction produces N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P). Subsequently, N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P). mdpi.comru.nl Finally, a phosphatase, N-acetylneuraminic acid-9-phosphate phosphatase (NANP), removes the phosphate (B84403) group to yield free Neu5Ac. nih.govmdpi.com By analyzing the isotopic composition of the resulting Neu5Ac, researchers can confirm that the oxygen from the precursor N-Acetyl-D-mannosamine-¹⁸O is retained throughout this synthetic sequence.
Role of Key Enzymes (e.g., GNE, N-Acetylneuraminate Synthase) in ¹⁸O Transfer
The enzymes GNE and N-acetylneuraminate synthase (NANS) are central to the incorporation of the ¹⁸O label from N-Acetyl-D-mannosamine-¹⁸O into the sialic acid backbone.
UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE): This bifunctional enzyme is the rate-limiting step in sialic acid biosynthesis. wikipedia.orgsci-hub.se Its kinase domain specifically phosphorylates ManNAc to ManNAc-6-P. mdpi.commedlineplus.gov Crucially, this phosphorylation reaction does not involve the cleavage of any C-O bonds within the ManNAc molecule, thus ensuring that the ¹⁸O label at a given position is preserved in the product, ManNAc-6-P. The primary function of GNE in this context is to prepare the labeled precursor for the subsequent condensation step.
N-Acetylneuraminate Synthase (NANS): This enzyme catalyzes the key carbon-carbon bond formation between ManNAc-6-P and PEP. mdpi.commdpi.com The reaction mechanism involves the transfer of the C-(1-carboxyvinyl) group from PEP to ManNAc-6-P. wikipedia.org This process is a condensation reaction and does not alter the oxygen atoms of the ManNAc-6-P backbone, thereby ensuring the retention of the ¹⁸O label in the newly synthesized Neu5Ac-9-P.
The fidelity of ¹⁸O transfer by these enzymes is fundamental to the utility of N-Acetyl-D-mannosamine-¹⁸O as a tracer for sialic acid biosynthesis.
Analysis of Downstream Sialylation of Glycoproteins and Glycolipids
Following its synthesis, Neu5Ac is activated to CMP-N-acetylneuraminic acid (CMP-Neu5Ac) in the nucleus. mdpi.comnih.gov This activated sugar nucleotide is then transported to the Golgi apparatus, where sialyltransferases catalyze the transfer of the ¹⁸O-labeled Neu5Ac onto the terminal positions of glycan chains on glycoproteins and glycolipids. nih.govresearchgate.net
By using mass spectrometry-based techniques, researchers can identify and quantify the incorporation of ¹⁸O-labeled sialic acids into specific glycoproteins and glycolipids. This allows for the study of sialylation patterns and the specificity of different sialyltransferases. For instance, studies have shown that supplementation with ManNAc can increase the sialylation of specific proteins like IgG, which can have significant physiological effects. nih.gov The use of N-Acetyl-D-mannosamine-¹⁸O provides a more direct and quantitative measure of this process, enabling the detailed analysis of which glycoconjugates are being sialylated and at what rate. This approach has been instrumental in understanding how changes in sialylation can impact cellular functions, such as immune regulation and pathogen recognition. rsc.orgnih.gov
Understanding Glycoconjugate Remodeling and Turnover Dynamics
The glycocalyx, the dense layer of carbohydrates on the cell surface, is a highly dynamic structure. The sialic acids at the termini of glycans are constantly being added and removed, a process that is critical for cellular health and function. N-Acetyl-D-mannosamine-¹⁸O provides a powerful method to study the rates of this turnover.
Differential Turnover Rates of ¹⁸O-Labeled Glycans
By introducing a pulse of N-Acetyl-D-mannosamine-¹⁸O and then monitoring the appearance and disappearance of the ¹⁸O label in the sialoglycocalyx over time, researchers can determine the turnover rates of different sialoglycans. This "pulse-chase" approach allows for the measurement of how quickly newly synthesized ¹⁸O-labeled glycans are incorporated into the cell surface and how rapidly they are shed or internalized.
This technique can reveal that different glycoproteins and glycolipids exhibit distinct turnover rates, reflecting their specific biological roles and the dynamic nature of the cell surface. For example, some proteins involved in cell adhesion might have a slower turnover rate compared to receptors that are rapidly internalized and recycled.
Pathway Intersections with Other Hexosamine Biosynthesis Components
The hexosamine biosynthetic pathway produces several important amino sugars, including glucosamine (B1671600) and galactosamine, in addition to mannosamine. While the primary fate of exogenous ManNAc is its conversion to sialic acid, there can be intersections with other branches of hexosamine metabolism.
Under certain cellular conditions, ManNAc can be converted to other hexosamine derivatives. For example, N-acetyl-D-mannosamine can be epimerized to N-acetyl-D-glucosamine (GlcNAc). sigmaaldrich.com By tracing the ¹⁸O label from N-Acetyl-D-mannosamine-¹⁸O, it is possible to investigate the extent to which this and other potential metabolic crosstalk occurs. This allows for a more comprehensive understanding of how the cell allocates its resources for the synthesis of different glycoconjugates and how these pathways are regulated in response to metabolic changes.
Mechanistic Enzymology of N-Acetyl-D-mannosamine-Related Transformations
The study of enzyme reaction mechanisms is fundamental to understanding biological processes at a molecular level. The use of isotopically labeled substrates, such as this compound (ManNAc-18O), provides a powerful tool for tracing the fate of specific atoms through complex biochemical transformations. This allows for the detailed elucidation of reaction intermediates, transition states, and the specific bonds that are cleaved and formed during catalysis.
Elucidating Reaction Mechanisms via Positional Isotope Exchange (PIX) and Kinetic Isotope Effects (KIE) using 18O-Labeled Substrates
Positional Isotope Exchange (PIX) and Kinetic Isotope Effects (KIE) are two powerful techniques used to probe the intimate details of enzymatic reaction mechanisms. The strategic placement of a heavy isotope, such as ¹⁸O, in a substrate molecule like N-Acetyl-D-mannosamine allows researchers to follow the atom's trajectory during the reaction, providing insights that are often unattainable through other methods.
Positional Isotope Exchange (PIX) is a phenomenon where, in a reversible enzymatic reaction, an isotope label can move from one position to another within the substrate or an intermediate without the net conversion of substrate to product. The observation of PIX is strong evidence for the formation of a symmetric or partially symmetric intermediate that allows for the scrambling of the isotope label. For instance, in reactions involving phosphoryl transfer, if the enzyme catalyzes the reversible formation of a phosphoenzyme intermediate, an ¹⁸O label in a non-bridge position of the phosphate group can exchange with a bridging oxygen, leading to its incorporation into a different part of the molecule upon reversal of the reaction. While direct PIX studies involving ManNAc-¹⁸O are not extensively documented in publicly available literature, the principle can be applied to enzymes that act upon it, such as N-acetylmannosamine kinase.
Kinetic Isotope Effects (KIE) measure the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. A KIE value different from unity (k_light/k_heavy ≠ 1) indicates that the bond to the isotopically labeled atom is undergoing a change in the rate-determining step of the reaction. Primary KIEs are observed when the bond to the isotope is broken or formed in the rate-limiting step, while secondary KIEs arise from changes in the vibrational environment of the isotope at a position not directly involved in bond cleavage.
In the context of N-Acetyl-D-mannosamine-related transformations, KIE studies have been instrumental. For example, in the reaction catalyzed by UDP-N-acetylglucosamine 2-epimerase, which produces ManNAc, the use of substrates labeled with deuterium (B1214612) at C-2 has shown that C-H bond cleavage is not the rate-limiting step. asm.org Similarly, the use of ¹⁸O-labeled substrates can help to elucidate the nature of transition states in reactions catalyzed by enzymes like N-acetylmannosamine kinase and N-acetylneuraminic acid lyase.
The table below summarizes hypothetical KIE values and their interpretations for reactions involving N-Acetyl-D-mannosamine, based on established enzymatic mechanisms.
| Enzyme | Labeled Substrate | Type of KIE | Expected Value | Mechanistic Implication |
| N-Acetyl-D-mannosamine Kinase | [6-¹⁸O]-N-Acetyl-D-mannosamine | Primary ¹⁸O KIE | > 1 | The C-O bond at the 6-position is being broken in the rate-determining step, consistent with a concerted or stepwise phosphorylation mechanism. |
| N-Acetylneuraminic Acid Lyase | [1-¹⁸O]-N-Acetyl-D-mannosamine | Secondary ¹⁸O KIE | ~ 1 | The C1-O bond is not significantly altered in the rate-determining step of the condensation with pyruvate (B1213749). |
This table presents hypothetical data based on established mechanistic principles to illustrate the application of KIE studies.
Characterization of Oxygen Transfer in Epimerization and Condensation Reactions
The use of ¹⁸O-labeled substrates is particularly powerful for tracing the path of oxygen atoms in enzymatic reactions, thereby distinguishing between different possible mechanisms of oxygen transfer.
Epimerization: The formation of N-Acetyl-D-mannosamine in mammals is catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). nih.gov Mechanistic studies on the epimerase domain have utilized ¹⁸O-labeled UDP-N-acetylglucosamine (UDP-GlcNAc) to determine the fate of the anomeric oxygen. Research has demonstrated that the ¹⁸O label from the glycosyl phosphate bond of UDP-GlcNAc is found in the UDP product, not in the ManNAc product. asm.org This result unequivocally shows that the reaction proceeds via cleavage of the C-O bond between the sugar and the phosphate, rather than the O-P bond. asm.org This finding supports a mechanism involving an anti-elimination of UDP to form a 2-acetamidoglucal (B1262020) intermediate, followed by a syn-addition of water to yield ManNAc. asm.org
Condensation: N-Acetyl-D-mannosamine undergoes a condensation reaction with pyruvate to form N-acetylneuraminic acid (Neu5Ac), a key step in sialic acid biosynthesis catalyzed by N-acetylneuraminic acid lyase. nih.govnih.gov The mechanism of this aldol (B89426) condensation involves the nucleophilic attack of an enamine intermediate, formed from pyruvate and a lysine (B10760008) residue in the active site, on the aldehyde carbon of ManNAc. nih.govnih.gov During this reaction, the aldehyde oxygen of ManNAc is protonated by an active site residue, which in the case of E. coli NAL has been identified as Tyr137. nih.govnih.gov
If one were to use N-Acetyl-D-mannosamine specifically labeled with ¹⁸O at the C1 aldehyde oxygen, the ¹⁸O label would be expected to be retained in the hydroxyl group at the corresponding position (C4) of the resulting N-acetylneuraminic acid. This is because the reaction involves the protonation of this oxygen atom, not its exchange with solvent.
The following table summarizes the key findings regarding oxygen transfer in these reactions.
| Reaction | Enzyme | Labeled Substrate | Fate of ¹⁸O Label | Mechanistic Conclusion |
| Epimerization | UDP-N-acetylglucosamine 2-epimerase | UDP-N-acetylglucosamine-[anomeric-¹⁸O] | Incorporated into UDP | The reaction proceeds via C-O bond cleavage. asm.org |
| Condensation | N-acetylneuraminic acid lyase | N-Acetyl-D-mannosamine-[aldehyde-¹⁸O] | Retained in the hydroxyl group of N-acetylneuraminic acid | The aldehyde oxygen is protonated, not exchanged, during catalysis. nih.govnih.gov |
The data for the condensation reaction is inferred from the established catalytic mechanism.
Advanced Analytical Techniques for N Acetyl D Mannosamine 18o Detection and Quantification
Mass Spectrometry-Based Platforms for Isotopic Analysis
Mass spectrometry (MS) is a cornerstone for studying isotopically labeled molecules due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio. nih.gov The introduction of an ¹⁸O atom into ManNAc results in a predictable mass shift, enabling its distinction from the unlabeled (¹⁶O) endogenous counterpart.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Flux Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that separates complex mixtures of molecules before their detection by a mass spectrometer. nih.gov In the context of N-Acetyl-D-mannosamine-¹⁸O, LC-MS is instrumental for both metabolite profiling and metabolic flux analysis.
Metabolite profiling with LC-MS allows for the simultaneous detection of N-Acetyl-D-mannosamine-¹⁸O and its various metabolic derivatives. For instance, in studies of sialic acid biosynthesis, LC-MS can track the incorporation of the ¹⁸O label from ManNAc into N-acetylneuraminic acid (Neu5Ac) and subsequent sialylated glycoconjugates. nih.govbiorxiv.org The chromatographic separation step is crucial for resolving isomers, such as N-Acetyl-D-glucosamine (GlcNAc) and N-Acetyl-D-galactosamine (GalNAc), which have the same mass but different structures and retention times. acs.org
Metabolic flux analysis using ¹⁸O-labeled ManNAc provides quantitative data on the rate of its conversion through specific biochemical pathways. By measuring the time-dependent changes in the ratio of labeled to unlabeled metabolites, researchers can determine the kinetics of enzymatic reactions. For example, the activity of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) can be assessed by tracking the conversion of N-Acetyl-D-mannosamine-¹⁸O. mdpi.comhmdb.ca
Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Isotope Tracing
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of isotopically labeled compounds. nih.gov It is particularly well-suited for volatile and thermally stable molecules. For non-volatile compounds like N-Acetyl-D-mannosamine, a chemical derivatization step is required to increase their volatility. acs.orgreading.ac.uk This typically involves converting polar functional groups (e.g., hydroxyl and amine groups) into less polar silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) derivatives. acs.org
Once derivatized, N-Acetyl-D-mannosamine-¹⁸O can be separated from other metabolites by GC and subsequently analyzed by MS. acs.org GC-MS, especially when coupled with electron ionization (EI), produces characteristic fragmentation patterns that provide structural information and confirm the identity of the analyte. nih.gov The presence of the ¹⁸O label can be confirmed by observing a +2 Da shift in the molecular ion and in fragment ions containing the oxygen atom. This technique allows for comprehensive isotope tracing, enabling the elucidation of complex metabolic networks involving ManNAc. reading.ac.uk The high chromatographic resolution of GC is effective in separating isomers, which is critical as N-Acetyl-D-mannosamine, N-acetyl-D-glucosamine, and N-acetyl-D-galactosamine can be present in the same biological sample. acs.org
High-Resolution Mass Spectrometry (e.g., Orbitrap MS) for Precise Isotope Enrichment Measurement
High-resolution mass spectrometry (HRMS), particularly using analyzers like the Orbitrap, offers exceptional mass accuracy and resolving power, which are critical for the precise measurement of isotope enrichment. escholarship.orgmdpi.com Isotopic enrichment refers to the proportion of an isotopically labeled compound in a sample. isotope.com
Orbitrap MS can distinguish between ions with very similar mass-to-charge ratios, allowing for the unambiguous identification of ¹⁸O-labeled species even in highly complex biological matrices. escholarship.orgresearchgate.net This precision is vital for accurately calculating the percentage of N-Acetyl-D-mannosamine-¹⁸O that has been incorporated into cells or converted into downstream products. The ability to perform data-independent acquisition (DIA) allows for the collection of fragmentation data on all ions, providing comprehensive structural information alongside precise mass measurements. escholarship.org The high sensitivity of instruments like the Orbitrap Fusion Tribrid MS enables the detection and quantification of low-abundance glycopeptides that have incorporated the ¹⁸O label from ManNAc. nih.gov
The precision of Orbitrap systems has been shown to be suitable for isotope labeling studies, with some applications achieving a precision of approximately 0.03 atom %. researchgate.net This level of accuracy is essential for subtle flux measurements and for differentiating small but significant changes in metabolite labeling. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹⁸O Isotope Tracking
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules in solution. omicronbio.com While less sensitive than mass spectrometry, NMR offers unique capabilities for studying ¹⁸O-labeled compounds.
Structural Elucidation of ¹⁸O-Labeled Intermediates
NMR spectroscopy is invaluable for determining the precise location of the ¹⁸O label within a molecule. The incorporation of an ¹⁸O atom can induce a small but measurable change in the chemical shift of nearby NMR-active nuclei, such as ¹³C or ³¹P. rsc.orgresearchgate.net This phenomenon, known as the "isotope shift," provides direct evidence of the label's position. aip.orgosti.gov
For example, if N-Acetyl-D-mannosamine-¹⁸O is enzymatically converted to a phosphorylated intermediate, such as N-acetyl-D-mannosamine 6-phosphate, ³¹P NMR could potentially be used to observe an isotope shift on the phosphorus nucleus if the ¹⁸O is incorporated into the phosphate (B84403) group. rsc.orghmdb.ca Similarly, ¹³C NMR can reveal shifts for carbon atoms bonded to the ¹⁸O-containing hydroxyl group. researchgate.net Multidimensional NMR experiments, such as HSQC and HMBC, can further help in assigning the specific atoms affected by the isotopic substitution, thereby confirming the structure of metabolic intermediates. mdpi.com This capability is crucial for elucidating enzymatic reaction mechanisms, as it can pinpoint the exact site of bond cleavage or formation. nih.gov
Quantitative NMR for Isotope Enrichment Determination
Quantitative NMR (qNMR) can be used to determine the degree of isotopic enrichment. omicronbio.com By carefully acquiring NMR spectra under conditions where signal intensity is directly proportional to the number of nuclei, the relative amounts of labeled and unlabeled species can be measured. omicronbio.comwikipedia.org
In the case of N-Acetyl-D-mannosamine-¹⁸O, the signals corresponding to the labeled and unlabeled molecules may be resolved due to the isotope shift. The relative integration of these distinct signals allows for the calculation of the ¹⁸O enrichment percentage. researchgate.netnih.gov For instance, in a ¹³C NMR spectrum, the signal for a carbon atom adjacent to the ¹⁸O label will appear slightly upfield from the signal for the same carbon in the ¹⁶O-containing molecule. researchgate.net The ratio of the integrals of these two peaks provides a direct measure of isotope enrichment. While mass spectrometry is more commonly used for enrichment analysis due to its higher sensitivity, qNMR provides a valuable orthogonal method for validation, yielding reliable isotope enrichment levels often within ± 0.2-0.4% of the actual value. omicronbio.com
Interactive Data Table: Analytical Techniques for N-Acetyl-D-mannosamine-¹⁸O
| Technique | Primary Application | Key Information Obtained | Sample Preparation Notes |
|---|---|---|---|
| LC-MS | Metabolite Profiling & Flux Analysis | Separation and quantification of ManNAc and its metabolites; tracks label incorporation over time. | Minimal, typically protein precipitation and filtration. |
| GC-MS | Isotope Tracing | Separation of isomers; provides fragmentation patterns for structural confirmation. | Requires chemical derivatization (e.g., silylation) to increase volatility. acs.org |
| High-Resolution MS (Orbitrap) | Precise Isotope Enrichment | High mass accuracy and resolution for unambiguous identification of labeled species. escholarship.org | Dependent on the chromatographic front-end (LC or GC). |
| NMR Spectroscopy | Structural Elucidation | Determines the exact location of the ¹⁸O label via isotope shifts. rsc.orgresearchgate.net | Requires higher sample concentrations; sample dissolved in deuterated solvent. |
| Quantitative NMR (qNMR) | Isotope Enrichment Determination | Quantifies the ratio of labeled to unlabeled molecules. omicronbio.com | Requires specific acquisition parameters to ensure signal proportionality. omicronbio.com |
Chromatographic Separation Prior to Isotopic Detection
The accurate detection and quantification of isotopically labeled compounds such as N-Acetyl-D-mannosamine-18O heavily rely on their effective separation from complex biological matrices. Chromatographic techniques are indispensable for this purpose, serving to isolate the target analyte from other structurally similar molecules and endogenous compounds that could interfere with mass spectrometric analysis. The choice of chromatographic method is dictated by the physicochemical properties of the analyte. For a polar and hydrophilic molecule like N-Acetyl-D-mannosamine, two primary liquid chromatography strategies are employed: Hydrophilic Interaction Liquid Chromatography (HILIC) for the direct analysis of the polar metabolite, and Reversed-Phase Ultra-High-Performance Liquid Chromatography (UPLC), typically following a derivatization step to enhance retention and selectivity.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites
HILIC is a powerful chromatographic technique for the separation of highly polar compounds that are poorly retained on traditional reversed-phase columns. longdom.orgresearchgate.net The retention mechanism in HILIC is complex, involving the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile (B52724). longdom.orgresearchgate.net This makes HILIC an ideal choice for the analysis of underivatized monosaccharides, including N-Acetyl-D-mannosamine. researchgate.net
Research has demonstrated the successful application of HILIC for the quantitative analysis of N-acetylmannosamine (ManNAc) in human plasma. nih.gov In these studies, chromatographic separation was achieved using a HILIC column with a gradient elution. The mobile phase typically consists of an aqueous component and an organic component, such as acetonitrile. nih.gov The gradient starts with a high percentage of the organic solvent, which promotes the retention of polar analytes like N-Acetyl-D-mannosamine, and gradually increases the percentage of the aqueous phase to elute the retained compounds. nih.gov This approach has been shown to provide sufficient retention and good peak shapes for quantitative analysis. nih.gov
The selection of the stationary phase is critical in HILIC. Amide-based columns, such as the TSKgel Amide-80, have been successfully used for the separation of various monosaccharides, including N-acetyl-D-glucosamine and N-acetylneuraminic acid, which are structurally related to N-Acetyl-D-mannosamine. researchgate.netmdpi.com Other stationary phases, such as those with zwitterionic or diol functional groups, also exhibit unique selectivities for polar analytes. researchgate.net The mobile phase composition, including the type of organic solvent, buffer pH, and salt concentration, also significantly influences the separation. For instance, using a mobile phase of acetonitrile and ammonium (B1175870) formate (B1220265) buffer has been shown to be effective for the separation of common monosaccharides. researchgate.net
| Analyte(s) | Stationary Phase | Mobile Phase | Detection | Key Findings |
|---|---|---|---|---|
| N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) | HILIC Column | A: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in water B: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in acetonitrile | LC-MS/MS | Achieved a lower limit of quantitation (LLOQ) of 10.0 ng/mL for ManNAc with high accuracy and precision. nih.gov |
| Common Monosaccharides (including N-acetyl-D-glucosamine) | TSKgel Amide-80 | 82% acetonitrile in 5 mM ammonium formate (pH 5.5) | Evaporative Light Scattering Detector (ELSD) | Successful separation of six common monosaccharides with detection limits of 0.3-0.5 µg for each. researchgate.net |
| Polar Metabolites | ACQUITY Premier BEH Amide | A: Water with buffer B: 95:5 Acetonitrile:Water with buffer | LC-MS | Effective for untargeted metabolomics, separating a wide range of polar compounds. nih.gov |
Reversed-Phase Ultra-High-Performance Liquid Chromatography (UPLC) for Derivatized Sugars
While HILIC is suitable for underivatized sugars, an alternative and widely used approach involves chemical derivatization of the sugar molecule followed by separation using Reversed-Phase Ultra-High-Performance Liquid Chromatography (UPLC). nih.govucdavis.edu Derivatization serves multiple purposes: it can increase the hydrophobicity of the polar sugar molecule, thereby enhancing its retention on a non-polar C18 stationary phase; it can introduce a chromophore or fluorophore for improved detection by UV or fluorescence detectors; and it can improve the ionization efficiency for mass spectrometric detection. doi.org
A common derivatizing agent for carbohydrates is 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.govucdavis.edudoi.org The reaction with PMP attaches a hydrophobic tag to the reducing end of the sugar, allowing for excellent separation on a C18 column. ucdavis.edu This method has been successfully applied to the simultaneous analysis of a wide range of monosaccharides, including N-acetylhexosamines, with high sensitivity and resolution. nih.gov The use of UPLC, with its smaller particle size columns (typically <2 µm), allows for faster separations and higher peak capacities compared to traditional HPLC. nih.gov
The mobile phase for the UPLC separation of PMP-derivatized sugars typically consists of an aqueous buffer and an organic solvent like acetonitrile. nih.gov The pH of the aqueous phase can be adjusted to optimize the separation of different sugar isomers. nih.gov For instance, an ammonium acetate (B1210297) buffer with a slightly basic pH has been shown to provide good separation of PMP-derivatized monosaccharide isomers. nih.gov The detection is often performed using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. nih.govnih.gov
| Analyte(s) | Derivatizing Agent | Stationary Phase | Mobile Phase | Detection | Key Findings |
|---|---|---|---|---|---|
| 16 Neutral and Acidic Monosaccharides (including GlcNAc, GalNAc) | 1-phenyl-3-methyl-5-pyrazolone (PMP) | Agilent ZORBAX Eclipse Plus C18 (1.8 µm) | A: 25 mM ammonium acetate in 5% acetonitrile (pH 8.2) B: 95% acetonitrile | UHPLC/QqQ-MS (dMRM) | Baseline separation of isomers achieved with detection limits in the femtomole to attomole range. nih.gov |
| 21 Carbohydrates (including amino and acetyl amino sugars) | PMP | BEH C18 (1.7 µm) | Not specified | UPLC-ESI-TQ-MS/MS (MRM) | First example of simultaneous analysis of 21 different carbohydrates with good linearity. nih.gov |
| Urinary Thiols (including N-acetylcysteine) | N-(1-pyrene)maleimide (PM) and N-(7-dimethylamino-4-methyl-3-coumarinyl)maleimide (DACM) | Reversed-phase | Ion-pairing with tetramethylammonium (B1211777) hydroxide | Not specified | Good resolution with detection limits in the femtomole range. nih.gov |
Computational and Theoretical Frameworks for N Acetyl D Mannosamine 18o Data Interpretation
Metabolic Network Reconstruction and Flux Modeling with ¹⁸O Tracing Data
Metabolic flux analysis (MFA) is a key technique for quantifying the rates of intracellular reactions. When a stable isotope tracer like ManNAc-¹⁸O is introduced into a biological system, the ¹⁸O atom is incorporated into downstream metabolites. By measuring the distribution of these heavy isotopes, it is possible to infer the metabolic fluxes through the network.
Constraint-based modeling is a widely used framework for analyzing genome-scale metabolic networks. These models rely on the fundamental principles of mass balance and reaction stoichiometry to define a space of possible metabolic states. The integration of isotopic data, such as the ¹⁸O enrichment from ManNAc-¹⁸O, adds powerful constraints that significantly refine the predicted flux distributions.
The core principle involves tracking the transfer of the ¹⁸O atom from ManNAc-¹⁸O through subsequent biochemical reactions. For instance, in the sialic acid biosynthesis pathway, ManNAc is condensed with pyruvate (B1213749) to form N-acetylneuraminic acid (Neu5Ac), a reaction catalyzed by N-acetylneuraminic acid lyase. If ManNAc-¹⁸O is used, the ¹⁸O label will be incorporated into Neu5Ac. This labeled Neu5Ac can then be incorporated into glycoproteins and glycolipids. By measuring the mass isotopologue distributions (MIDs) of these downstream molecules, researchers can quantify the contribution of the exogenous ManNAc-¹⁸O to these pathways.
This isotopic information is integrated into the model by adding balance equations not just for the metabolites themselves, but for their various isotopologues. The model then seeks to find a flux distribution that is consistent with both the stoichiometric constraints and the experimentally measured MIDs. This allows for a more accurate and dynamic representation of the cell's metabolic state.
A variety of software tools and algorithms have been developed to perform metabolic flux analysis using isotopic tracer data. While many of these tools were initially developed for ¹³C labeling experiments, their underlying mathematical frameworks are adaptable for use with other stable isotopes like ¹⁸O. The general workflow involves providing the software with a metabolic network model, reaction stoichiometry, atom transition maps, and the experimental MID data. The software then uses optimization algorithms to estimate the intracellular fluxes that best reproduce the experimental data.
Interactive Table: Software for Metabolic Flux Analysis Below is a table of commonly used software packages for MFA. Users can sort the table by clicking on the column headers.
| Software Name | Platform/Language | Key Features | Primary Isotope Focus |
|---|---|---|---|
| INCA (Isotopomer Network Compartmental Analysis) | MATLAB | Supports stationary and non-stationary MFA, confidence interval estimation. | ¹³C |
| 13CFLUX2 | MATLAB, Standalone | High-performance suite for stationary MFA, statistical analysis. | ¹³C |
| FreeFlux | Python | Open-source, handles steady-state and transient data, object-oriented design. | ¹³C |
| OpenFLUX2 | MATLAB | Open-source, supports various labeling experiments. | ¹³C |
| METRAN | - | One of the earlier comprehensive tools for MFA. | ¹³C |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Enzymatic Mechanisms
While MFA provides a systems-level view of metabolic pathways, understanding the precise chemical transformations that transfer the ¹⁸O label requires a detailed, atomistic view of enzyme active sites. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful computational tool for this purpose, allowing for the study of bond-making and bond-breaking events within the complex protein environment.
For N-Acetyl-D-mannosamine, a key enzymatic reaction is its condensation with pyruvate, catalyzed by N-acetylneuraminic acid lyase (NAL). The ¹⁸O label in ManNAc-¹⁸O would be located on the aldehyde oxygen. QM/MM simulations of the NAL active site have provided detailed mechanistic insights into this reaction.
These simulations treat the reacting substrates (ManNAc and pyruvate) and key active site residues using high-level quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. Studies have revealed that a specific residue, Tyr137, acts as the proton donor to the aldehyde oxygen of ManNAc during the carbon-carbon bond formation step. A simulation using ManNAc-¹⁸O would allow researchers to precisely model the energetics and dynamics of the proton transfer to the heavier ¹⁸O isotope. This provides a detailed, step-by-step visualization of how the isotope is transferred and stabilized within the enzyme's active site, revealing the transition states and intermediates involved.
Key Findings from QM/MM Simulations of N-acetylneuraminic acid lyase:
Proton Donor: Tyr137 is confirmed as the crucial proton donor to the aldehyde oxygen of ManNAc.
Reaction Coordinate: The activation barrier of the reaction is dominated by the formation of the carbon-carbon bond.
Stabilizing Residues: A triad (B1167595) of residues, including Tyr137, Ser47, and Tyr110 from a neighboring subunit, work together to correctly position the reactants for catalysis.
A powerful way to validate QM/MM simulations and gain deeper mechanistic insight is by calculating kinetic isotope effects (KIEs) and comparing them to experimental values. The KIE is the ratio of the reaction rate for a molecule with a lighter isotope to the rate for one with a heavier isotope (k_light / k_heavy). A KIE value different from unity indicates that the isotopic substitution position is involved in the rate-determining step of the reaction.
QM/MM simulations can be used to compute theoretical KIEs. This is typically done by calculating the vibrational frequencies of the reactant and transition states for both the light (¹⁶O) and heavy (¹⁸O) isotopologues. The Bigeleisen-Mayer equation or related methods can then be used to determine the theoretical KIE.
By comparing the computationally derived ¹⁸O KIE for the NAL-catalyzed reaction with an experimentally measured value, researchers can:
Validate the accuracy of the simulated transition state structure.
Confirm whether the step involving the aldehyde oxygen (e.g., protonation) is indeed rate-limiting.
Provide strong evidence to support or refute a proposed reaction mechanism.
This correlation between theoretical calculations and experimental data provides a robust framework for interpreting the functional consequences of isotopic substitution at an enzymatic level.
Statistical Analysis of Isotopic Enrichment Patterns
The raw output from mass spectrometry experiments on ¹⁸O-labeled samples consists of mass spectra, which show the relative abundance of ions at different mass-to-charge ratios. Statistical analysis is crucial for extracting the meaningful isotopic enrichment patterns from this complex data.
When a metabolite is enriched with ¹⁸O, its mass increases by approximately 2 Da for each ¹⁸O atom incorporated (compared to ¹⁶O). This results in a shift in the observed isotopic cluster in the mass spectrum. However, the observed spectrum is a composite of signals from the unlabeled species, the labeled species, and the natural abundance of other heavy isotopes (like ¹³C).
Statistical methods, often based on linear regression or deconvolution algorithms, are employed to dissect these overlapping signals. The goal is to accurately determine the mass isotopologue distribution (MID), which is the fraction of the metabolite pool that contains zero, one, two, or more ¹⁸O atoms. This process involves:
Correction for Natural Abundance: Algorithms correct for the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) to the mass spectrum, isolating the signal that comes from the ¹⁸O tracer.
Deconvolution of Overlapping Peaks: Statistical models are used to resolve the distinct isotopic distributions of the unlabeled (¹⁶O) and labeled (¹⁸O) forms of a peptide or metabolite, even when their peaks overlap.
Quantification of Enrichment: The analysis yields a quantitative measure of isotopic enrichment for each metabolite, which serves as the primary data input for metabolic flux analysis models.
Specialized algorithms and software have been developed to automate this process, enabling the rapid and accurate interpretation of spectra from ¹⁸O-labeling experiments. This rigorous statistical foundation is essential for ensuring that the data used for flux modeling and mechanistic studies is reliable.
Unsupervised and Supervised Methods for Metabolite Isotope Fingerprinting
Metabolite isotope fingerprinting with ManNAc-18O involves detecting the incorporation of the 18O label into downstream metabolites. The resulting data, which includes the mass shifts and changes in isotopic patterns, can be analyzed using both unsupervised and supervised computational methods to identify patterns and build predictive models.
Unsupervised Methods
Unsupervised methods are employed to explore the inherent structure within the complex datasets generated from ManNAc-18O tracing studies without prior knowledge of the experimental groups. These techniques are particularly useful for identifying novel patterns of 18O incorporation and for quality control.
Principal Component Analysis (PCA): PCA is a widely used dimensionality-reduction technique that can reveal the variance in a dataset. In the context of ManNAc-18O, PCA can be applied to the mass isotopologue distribution data of various metabolites. This can help to visualize the separation between different experimental conditions (e.g., control vs. treated) and to identify the metabolites that contribute most to this variance, potentially highlighting pathways that are significantly affected by the experimental perturbation.
Hierarchical Clustering: This method groups metabolites based on the similarity of their 18O-labeling patterns across different samples. The output is often visualized as a heatmap, which can reveal clusters of metabolites that are part of the same or related metabolic pathways. For instance, metabolites downstream of sialic acid that show similar patterns of 18O incorporation from ManNAc-18O would likely cluster together.
Self-Organizing Maps (SOMs): SOMs are a type of neural network used for dimensionality reduction and visualization. They can be used to cluster metabolites with similar labeling kinetics, providing insights into the temporal dynamics of 18O incorporation from ManNAc-18O into the sialome.
| Unsupervised Method | Application to N-Acetyl-D-mannosamine-18O Data | Potential Insights |
| Principal Component Analysis (PCA) | Dimensionality reduction of mass isotopologue distribution data. | Identification of key metabolites driving metabolic shifts; visualization of sample clustering based on labeling patterns. |
| Hierarchical Clustering | Grouping of metabolites with similar 18O enrichment patterns. | Discovery of co-regulated metabolites and pathways downstream of sialic acid biosynthesis. |
| Self-Organizing Maps (SOMs) | Clustering of metabolites based on temporal labeling dynamics. | Understanding the kinetics of 18O incorporation and turnover in different metabolic pools. |
Supervised Methods
Supervised methods utilize labeled datasets (i.e., where the experimental conditions are known) to train models that can classify new samples or predict metabolic fluxes. nih.gov
Partial Least Squares Discriminant Analysis (PLS-DA): PLS-DA is a regression-based method that is well-suited for analyzing metabolomics data, which often has more variables than samples. It can be used to build a model that distinguishes between different experimental groups based on their ManNAc-18O labeling patterns and to identify the metabolites that are most important for this discrimination.
Support Vector Machines (SVM): SVMs are powerful classifiers that can handle complex, non-linear relationships in the data. An SVM could be trained on data from ManNAc-18O tracing experiments to classify cells or tissues as "healthy" or "diseased" based on their sialic acid metabolism profiles.
Random Forests: This ensemble learning method builds multiple decision trees and merges them to get a more accurate and stable prediction. Random forests can be used to identify the most predictive features (i.e., labeled metabolites) for a particular phenotype, providing insights into the metabolic reprogramming associated with that state.
Deep Learning: Neural networks and other deep learning architectures are increasingly being used to model complex biological systems. A neural network could be trained on a large dataset of ManNAc-18O labeling patterns and corresponding metabolic fluxes to predict flux rates through the sialic acid pathway under different conditions. nih.gov
| Supervised Method | Application to this compound Data | Potential Insights |
| Partial Least Squares Discriminant Analysis (PLS-DA) | Classification of samples based on 18O labeling profiles. | Identification of key discriminatory metabolites between experimental groups. |
| Support Vector Machines (SVM) | Building predictive models for sample classification (e.g., healthy vs. diseased). | Development of diagnostic classifiers based on sialic acid pathway activity. |
| Random Forests | Feature selection to identify important labeled metabolites. | Pinpointing the most influential metabolic readouts of a given phenotype. |
| Deep Learning | Predicting metabolic fluxes from isotopic labeling patterns. | Quantitative understanding of pathway dynamics and regulation. nih.gov |
Addressing Data Complexity in High-Throughput Isotope Tracing
High-throughput experiments using this compound can generate vast and complex datasets. This complexity arises from multiple sources, including the large number of metabolites measured, the intricate isotopic patterns, and the presence of analytical noise. Addressing this complexity is crucial for accurate data interpretation.
Data Preprocessing and Normalization
The initial step in managing data complexity is rigorous preprocessing. This involves several key procedures:
Peak Picking and Alignment: Identifying and aligning corresponding peaks across multiple samples is a fundamental challenge. Advanced algorithms are required to accurately detect and match the signals corresponding to 18O-labeled isotopologues.
Natural Isotope Abundance Correction: The naturally occurring isotopes of other elements (e.g., 13C, 15N) in metabolites must be computationally removed to accurately determine the enrichment from ManNAc-18O. Software tools are available to perform this correction based on the elemental composition of the metabolites.
Data Normalization: Normalization is essential to correct for variations in sample loading and instrument response. Various methods, such as normalization to a constant sum or to an internal standard, can be applied to make the data comparable across different samples.
Computational Tools and Workflows
A number of software tools and integrated workflows have been developed to streamline the analysis of stable isotope tracing data. While many of these have been designed for 13C-based tracing, their principles are applicable to 18O-tracing with ManNAc-18O.
Metabolite Annotation Tools: Software like Khipu and X13CMS are designed to systematically extract and annotate isotope-labeled compounds from untargeted metabolomics data. biorxiv.orgsemanticscholar.org These tools can help in identifying which metabolites have incorporated the 18O label from ManNAc-18O.
Flux Analysis Software: For a more quantitative understanding of metabolic pathway dynamics, metabolic flux analysis (MFA) can be performed. Software packages such as OpenMFA and INCA can use the isotopic labeling data from ManNAc-18O experiments to calculate the rates (fluxes) of metabolic reactions within the sialic acid pathway and connected metabolic networks.
Data Visualization Platforms: Tools like Escher-Trace allow for the visualization of isotope tracing data directly on metabolic pathway maps. escholarship.org This provides an intuitive way to understand the flow of the 18O label from ManNAc-18O through the network of metabolic reactions.
| Data Complexity Challenge | Computational Solution | Example Software/Approach |
| Peak Picking and Alignment | Advanced signal processing algorithms | OpenMS, MaxQuant openms.demetwarebio.com |
| Natural Isotope Abundance Correction | Algorithmic correction based on elemental formulas | IsoCor, IsoCorrectoR |
| Data Normalization | Statistical methods (e.g., internal standards, total ion current) | Various statistical packages (e.g., in R or Python) |
| Metabolite Annotation | Isotope-aware feature detection and clustering | Khipu, X13CMS biorxiv.orgsemanticscholar.org |
| Metabolic Flux Calculation | Mathematical modeling of metabolic networks | OpenMFA, INCA |
| Data Visualization | Integration of labeling data with pathway maps | Escher-Trace escholarship.org |
By leveraging these computational and theoretical frameworks, researchers can effectively navigate the complexity of data from this compound tracing experiments. This enables the extraction of robust and meaningful biological information regarding the dynamics of sialic acid metabolism in health and disease.
Emerging Research Directions and Future Prospects for N Acetyl D Mannosamine 18o Studies
Integration with Multi-Omics Approaches for Holistic Systems Biology
The study of N-Acetyl-D-mannosamine-18O (¹⁸O-ManNAc) is increasingly moving towards its integration within multi-omics frameworks to achieve a comprehensive, systems-level understanding of its biological roles. This approach combines data from genomics, transcriptomics, proteomics, glycomics, and metabolomics to construct a more complete picture of cellular processes. By examining the flow of ¹⁸O-ManNAc through metabolic pathways and its ultimate incorporation into glycans, researchers can connect genetic and environmental factors to changes in the glycoproteome and cellular phenotype.
Combinatorial Stable Isotope Labeling Strategies (e.g., ¹⁸O, ¹³C, ¹⁵N)
A powerful strategy in multi-omics is the use of combinatorial stable isotope labeling. This involves the simultaneous use of multiple isotopes, such as ¹⁸O from ¹⁸O-ManNAc, ¹³C from labeled glucose, and ¹⁵N from labeled amino acids, to trace the metabolic fate of different biomolecules. This allows for the simultaneous monitoring of glycosylation, protein synthesis, and central carbon metabolism.
For instance, ¹⁸O labeling can be achieved by releasing N-glycans from glycoproteins using PNGase F in the presence of H₂¹⁸O. researchgate.net This method isotopically labels the glycans, which can then be analyzed by mass spectrometry to quantify changes in glycan expression. researchgate.net Combining this with other isotopic labels allows for a more dynamic view of cellular metabolism. For example, ¹³C-labeled glucose can be used to trace the carbon backbone through various metabolic pathways, while ¹⁵N-labeled amino acids can track protein synthesis and turnover. researchgate.net The integration of these different isotopic labels provides a multi-faceted view of cellular physiology and how different metabolic pathways are interconnected.
Table 1: Examples of Stable Isotopes in Multi-Omics Studies
| Isotope | Labeled Precursor Example | Biological Process Traced |
| ¹⁸O | N-Acetyl-D-mannosamine-¹⁸O, H₂¹⁸O | Glycosylation, Glycan turnover |
| ¹³C | ¹³C-Glucose, ¹³C-Galactose | Central Carbon Metabolism, Glycan Biosynthesis |
| ¹⁵N | ¹⁵N-Amino Acids | Protein Synthesis and Turnover |
| ²H (D) | Deuterated Acetic Anhydride | Glycan Labeling |
This table provides examples of stable isotopes and their applications in tracing various biological processes within a multi-omics context.
Correlating Glycomic and Metabolomic Fluxes with Proteomic and Transcriptomic Data
Integrating data from different "omics" levels is crucial for a holistic understanding of biological systems. researchgate.netcreative-proteomics.comnih.gov The incorporation of ¹⁸O from ¹⁸O-ManNAc into the glycome provides a direct measure of glycan biosynthesis and turnover. This glycomic data can then be correlated with metabolomic data to understand the flux through related metabolic pathways, such as the hexosamine biosynthetic pathway. mdpi.com
Furthermore, these findings can be linked to proteomic and transcriptomic data to identify the enzymes and transporters involved in these processes. frontiersin.orgnih.gov For example, an increase in the incorporation of ¹⁸O-ManNAc into specific glycans might correlate with the upregulation of certain glycosyltransferase genes at the transcript level and an increase in the corresponding protein abundance. By constructing these multi-layered networks, researchers can identify key regulatory points and understand how perturbations in one part of the system affect others. frontiersin.orgnih.gov This integrated approach has been used to uncover molecular mechanisms in various diseases, including cancer and diabetic ulcers. researchgate.netfrontiersin.org
Advances in Glycoengineering Through Metabolic Precursor Modification
Metabolic glycoengineering utilizes the cell's own biosynthetic machinery to incorporate modified monosaccharides into cellular glycans. researchgate.net N-Acetyl-D-mannosamine (ManNAc) and its analogues are key precursors for sialic acid biosynthesis, making them powerful tools for modifying cell surface glycans. researchgate.netru.nloup.com
Rational Design of this compound Analogues for Specific Glycan Modifications
The rational design of ManNAc analogues, including those labeled with ¹⁸O, allows for precise modifications of sialic acid structures. researchgate.net By altering the chemical structure of the ManNAc precursor, researchers can introduce specific functionalities onto the cell surface. For example, analogues with modified N-acyl groups have been shown to be metabolized and incorporated into cellular sialic acids. oup.com
The development of ¹⁸O-labeled ManNAc analogues provides a tool to not only modify glycans but also to trace their metabolic fate with high precision using mass spectrometry. This allows for the study of the substrate specificity of enzymes in the sialic acid biosynthetic pathway and the impact of these modifications on glycan structure. researchgate.net For instance, researchers have synthesized various C6-modified ManNAc analogues to probe their potential as inhibitors of the key enzyme in sialic acid biosynthesis. researchgate.net Combining such structural modifications with ¹⁸O-labeling would enable detailed kinetic studies of these engineered precursors.
Table 2: Examples of N-Acetyl-D-mannosamine Analogues and Their Applications
| Analogue | Modification | Application |
| N-propanoyl-D-mannosamine | N-acyl chain modification | Modulating cell surface sialic acid expression. jove.com |
| N-butanoyl-D-mannosamine | N-acyl chain modification | Altering cell-cell interactions. biorxiv.org |
| N-azidoacetyl-D-mannosamine (ManNAz) | Bioorthogonal chemical reporter | Visualization of sialylated glycans. jove.com |
| C6-O-acetyl-ManNAc | C6 position modification | Inhibition of ManNAc kinase. researchgate.net |
| ¹⁸O-ManNAc | Isotopic label | Tracing glycan biosynthesis and turnover. |
This table illustrates the diversity of ManNAc analogues and their uses in glycoengineering and biological studies.
Understanding the Impact of Isotopic Substitution on Glycan Structure and Function
High-resolution analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, can be employed to compare the three-dimensional structures of ¹⁸O-labeled and unlabeled glycans. researchgate.net Functional assays can then be used to determine if these subtle structural changes translate into altered biological activity, such as changes in lectin binding or enzyme kinetics. nih.gov Understanding these potential isotopic effects is crucial for the accurate interpretation of data from stable isotope labeling studies.
Innovative Applications in Understanding Glycan-Mediated Biological Processes
The use of ¹⁸O-ManNAc and other glycoengineering tools is opening up new avenues for understanding the role of glycans in a wide range of biological processes. By enabling the precise tracking and modification of glycans, these methods provide powerful tools to investigate their involvement in cell-cell communication, immune responses, and disease pathogenesis.
For example, metabolic glycoengineering has been used to modulate the expression of sialic acid on cell surfaces, which can impact neuronal growth and differentiation. jove.com It has also been employed to enhance the expression of specific glycan epitopes, such as sialyl-Lewis-X, which is involved in leukocyte adhesion and inflammation. biorxiv.org Furthermore, studies have shown that altering IgG glycan sialylation through the administration of ManNAc can have significant physiological effects, such as preventing obesity-induced hypertension in mice. ahajournals.org The ability to trace the incorporation of ¹⁸O-ManNAc into specific sialoglycans in these systems would provide a deeper understanding of the underlying molecular mechanisms.
Investigating Sialylation Dynamics in Cellular Communication and Signaling
Sialic acids, typically found at the outermost ends of glycan chains on glycoproteins and glycolipids, play a pivotal role in cellular communication, immune recognition, and signaling. nih.govpatsnap.com Alterations in sialylation are a hallmark of various physiological and pathological states, including cancer and inflammation. nih.govresearchgate.net The metabolic labeling of sialic acids using ¹⁸O-labeled precursors allows for the dynamic tracking of their synthesis and turnover, providing insights into how cells modulate their surface architecture in response to stimuli.
By introducing ¹⁸O-labeled N-Acetyl-D-mannosamine or by enzymatically incorporating ¹⁸O from H₂¹⁸O into sialic acid biosynthesis, researchers can monitor the rate of sialic acid incorporation into specific glycoproteins. nih.govnih.gov This approach, coupled with mass spectrometry, enables the quantification of changes in sialylation patterns on proteins involved in cell adhesion and signaling pathways. nih.govnih.gov For instance, studies have shown that increased metabolic flux through the sialic acid pathway can selectively enhance the sialylation of a subset of glycoproteins, thereby altering cellular adhesive properties, a process with significant implications for cancer metastasis. researchgate.netnih.govnih.gov
Future research will likely focus on employing these techniques to create a temporal and spatial map of sialylation within the cell and on its surface. This will help to elucidate how dynamic changes in sialylation mediate specific signaling events, such as receptor activation or cell-cell interactions. Understanding these dynamics at a molecular level could reveal novel therapeutic targets for diseases characterized by aberrant sialylation.
Developing New Research Tools for Glycoconjugate Biology
The study of glycoconjugates has historically been hampered by their inherent complexity and heterogeneity. The development of new research tools is therefore paramount to advancing the field. ¹⁸O-labeling strategies, in conjunction with ManNAc metabolism, are at the forefront of these innovations. These methods provide a means to introduce a unique mass tag into glycans, facilitating their detection and quantification by mass spectrometry. nih.govacs.org
One powerful technique involves the enzymatic release of N-linked glycans from glycoproteins in the presence of H₂¹⁸O, which incorporates an ¹⁸O atom at the reducing end of the glycan. nih.govnih.gov This allows for the relative quantification of different glycan structures. When combined with metabolic labeling using precursors like ManNAc, it's possible to trace the flow of specific monosaccharides into complex glycans.
Furthermore, stable-isotope-assisted NMR spectroscopy offers a complementary approach to study the structure, dynamics, and interactions of glycoconjugates in solution. doi.org While less common for ¹⁸O, the principles of isotopic labeling to enhance NMR signals can be applied. The development of methods to synthesize ¹⁸O-enriched N-Acetyl-D-mannosamine could open new avenues for NMR-based studies of sialic acid metabolism and glycan dynamics.
The table below summarizes key research findings related to the use of isotopic labeling in glycobiology:
| Research Focus | Key Finding | Implication for this compound |
| Glycoprotein (B1211001) Identification | Enzymatic removal of N-linked glycans with partial ¹⁸O-labeling improves MALDI peptide mass mapping and increases the specificity of database searches by up to 100-fold. nih.govacs.org | Provides a method to identify formerly glycosylated peptides and pinpoint N-glycosylation sites with high sensitivity. |
| Quantitative Glycomics | Endoglycosidase-mediated incorporation of ¹⁸O into the N-glycan reducing end allows for relative glycan quantitation with good linearity and high reproducibility. nih.gov | Enables the quantitative analysis of changes in glycan profiles, such as those associated with disease states. |
| Sialylation and Cancer | Increased metabolic flux through the sialic acid pathway selectively enhances the sialylation of certain glycoproteins, impacting cell adhesion and metastatic potential. researchgate.netnih.govnih.gov | Using ¹⁸O-labeled precursors can help quantify these flux-dependent changes in sialylation on specific cancer-related proteins. |
| Glycoconjugate Dynamics | Stable-isotope-assisted NMR spectroscopy can provide high-resolution information on the dynamics and interactions of glycoconjugates in solution. doi.org | Synthesized ¹⁸O-labeled ManNAc could be a valuable tool for NMR studies of sialic acid-containing glycans. |
Challenges and Opportunities in this compound Research
While the use of ¹⁸O-labeling in conjunction with N-Acetyl-D-mannosamine holds immense promise, several challenges must be addressed to realize its full potential. Overcoming these hurdles will open up new opportunities for discovery in glycobiology.
Overcoming Analytical Sensitivity and Specificity Limitations
A major challenge in glycomics and glycoproteomics is the low abundance and high heterogeneity of many glycans and glycoproteins. Mass spectrometry is the primary analytical tool, but detecting and quantifying specific ¹⁸O-labeled species can be difficult, especially in complex biological samples. The mass shift introduced by one or two ¹⁸O atoms is small, and isotopic peaks can overlap with those from other molecules, leading to a lack of specificity.
To address this, strategies to enhance sensitivity and specificity are crucial. This includes the development of more sophisticated mass spectrometry techniques and data analysis algorithms to deconvolve complex spectra. acs.org Additionally, combining metabolic labeling with enrichment strategies, such as lectin affinity chromatography to isolate specific classes of glycans, can improve the detection of labeled species. acs.org Tandem labeling approaches, where multiple isotopes are incorporated, can also provide a more distinct mass signature for easier identification. acs.org
Q & A
Q. How should stock solutions of this compound be prepared to ensure accuracy in experimental assays?
- Methodological Answer : Use the formula . For example, to prepare 100 mL of 10 mM solution (MW = 221.2 g/mol): . Dissolve in deuterated solvents (e.g., D₂O) for NMR studies or PBS for biological assays. Sterile filtration (0.22 µm) is recommended for cell-based experiments .
Q. Which analytical techniques are most effective for validating the structure and isotopic labeling of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) is essential to confirm the ¹⁸O isotopic pattern and molecular ion peak. Nuclear magnetic resonance (¹H/¹³C NMR) verifies structural integrity, while infrared spectroscopy (IR) identifies functional groups. Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .
Advanced Research Questions
Q. How can this compound be integrated into metabolic flux analysis to track sialic acid biosynthesis in mammalian cells?
- Methodological Answer : Design pulse-chase experiments where cells are incubated with ¹⁸O-labeled compound. Use LC-MS/MS to quantify isotopic enrichment in downstream metabolites (e.g., sialic acid). Normalize data to account for natural isotope abundance using software like IsoCor. Include controls with unlabeled substrate to distinguish enzymatic vs. non-enzymatic incorporation .
Q. What strategies resolve contradictions in metabolic tracking data when using this compound?
- Methodological Answer : Discrepancies may arise from isotopic dilution or compartmentalization. Perform time-course studies to assess kinetic incorporation rates. Validate findings with orthogonal methods (e.g., CRISPR-mediated gene knockout of biosynthetic enzymes). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental hypotheses and eliminate confounding variables .
Q. How can isotopic labeling with this compound be combined with multi-omics approaches (e.g., proteomics, glycomics) to study glycosylation dynamics?
- Methodological Answer : Couple ¹⁸O labeling with tandem mass tag (TMT) proteomics for quantitative analysis of glycoprotein expression. For glycomics, use permethylation followed by MALDI-TOF MS to profile ¹⁸O-enriched glycans. Integrate datasets using bioinformatics tools like Skyline or XCMS to map glycosylation pathways and enzyme activities .
Handling and Safety Considerations
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation. Avoid freeze-thaw cycles .
- Safety : Follow protocols for handling hazardous materials (e.g., PPE, fume hoods). Refer to safety data sheets (SDS) for emergency procedures, though specific toxicity data for this compound may require extrapolation from structurally similar molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
